molecular formula C11H8N4O2 B5572562 7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

Cat. No. B5572562
M. Wt: 228.21 g/mol
InChI Key: CMZJDCDYIJBLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds related to "7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one" involves multiple steps, including thermolysis and cycloaddition reactions. For instance, fused tricyclic derivatives have been prepared through thermolysis in acetic acid and subsequent synthesis steps to yield complex diazepine structures (Shafiee & Shekarchi, 2002). Additionally, oxadiazole derivatives have been synthesized via cycloaddition reactions, highlighting the chemical versatility of these compounds (Ayyash et al., 2021).

Molecular Structure Analysis

The molecular structure of diazepines and related compounds, such as "7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one", is characterized by their fused ring systems and substituent patterns. These structural features are essential for their biological activity and interaction with biological receptors. X-ray crystallography and NMR spectroscopy are commonly used techniques for the elucidation of their detailed molecular structures (Wang et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of diazepines, including "7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one", involves various reactions such as cycloaddition, condensation, and cyclization, leading to a wide range of derivatives with diverse properties. These reactions are pivotal for exploring the chemical space of diazepines and enhancing their application potential (Pardeshi et al., 2010).

Physical Properties Analysis

The physical properties of diazepines, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and substitution patterns of the compounds (Low et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, of diazepines are essential for their utility in synthetic chemistry and pharmaceutical applications. Studies have shown that modifications on the diazepine core can lead to compounds with varied biological activities and chemical behaviors (Faizi et al., 2012).

Scientific Research Applications

Synthesis of Bioactive Compounds

A series of new derivatives related to the core structure of interest have been synthesized, focusing on their potential antimicrobial activities. These compounds, integrating 1,3,4-oxadiazole moieties with pyrazino and diazepine structures, demonstrated good to excellent antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Ayyash et al., 2021).

Benzodiazepine Receptor Partial Agonists

Research on oxadiazolylimidazobenzodiazepines has shown that these compounds, due to structural differences from classical benzodiazepines, exhibit increased receptor efficacy. This highlights their potential for further development into new therapeutic agents targeting the benzodiazepine receptor, which could offer alternatives with potentially different therapeutic profiles (Watjen et al., 1989).

Anticonvulsant and Muscle Relaxant Activities

Compounds derived from 1,3,4-oxadiazole, among other structures, have been investigated for their anticonvulsant and muscle relaxant activities. This study highlights the potential of these compounds as a basis for the development of new treatments for conditions requiring muscle relaxation and seizure control (Almasirad et al., 2007).

Pharmacological Evaluation of Novel Derivatives

Novel derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their agonistic effects on benzodiazepine receptors. This research indicates the significance of specific substitutions on the oxadiazole ring for enhancing anticonvulsant activity, suggesting a pathway for the development of new benzodiazepine receptor agonists (Faizi et al., 2012).

Antianxiety and Anticonvulsant Agents

A study on 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e] [1,4]diazepin-7(1H)-ones demonstrated their potent CNS effects similar to diazepam, indicating their potential as antianxiety and anticonvulsant agents. This research provides insights into the development of new psychotropic medications (Dewald et al., 1977).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, oxadiazole derivatives are known to have various biological activities and are used in the development of new drugs . Therefore, this compound could potentially be of interest in medicinal chemistry.

properties

IUPAC Name

7-phenyl-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-9-6-8(7-4-2-1-3-5-7)12-10-11(13-9)15-17-14-10/h1-6H,(H,12,14)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZJDCDYIJBLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C3C(=N2)NON3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.